molecular formula C9H18N2O B13303336 3-ethyl-N'-hydroxycyclohexane-1-carboximidamide

3-ethyl-N'-hydroxycyclohexane-1-carboximidamide

Katalognummer: B13303336
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: VDZVDQLDOZBGPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N’-hydroxycyclohexane-1-carboximidamide typically involves the reaction of cyclohexanone with ethylamine and hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of 3-ethyl-N’-hydroxycyclohexane-1-carboximidamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Ethyl-N’-hydroxycyclohexane-1-carboximidamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-ethyl-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can modulate signaling pathways in cancer cells, resulting in antiproliferative effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone oxime: Similar in structure but lacks the ethyl group.

    Cyclohexane carboximidamide: Similar but without the hydroxy group.

    Ethyl cyclohexane carboximidamide: Similar but without the hydroxy group.

Uniqueness

3-Ethyl-N’-hydroxycyclohexane-1-carboximidamide is unique due to the presence of both the ethyl and hydroxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its stability and make it a versatile compound for various applications in scientific research and industry .

Eigenschaften

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

3-ethyl-N'-hydroxycyclohexane-1-carboximidamide

InChI

InChI=1S/C9H18N2O/c1-2-7-4-3-5-8(6-7)9(10)11-12/h7-8,12H,2-6H2,1H3,(H2,10,11)

InChI-Schlüssel

VDZVDQLDOZBGPZ-UHFFFAOYSA-N

Isomerische SMILES

CCC1CCCC(C1)/C(=N/O)/N

Kanonische SMILES

CCC1CCCC(C1)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.